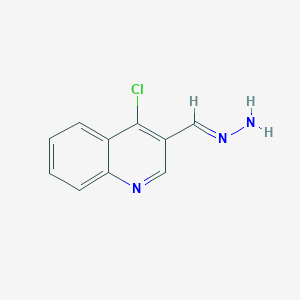

4-Chloro-3-methanehydrazonoylquinoline

Description

4-Chloro-3-methanehydrazonoylquinoline is a quinoline derivative featuring a chlorine substituent at position 4 and a methanehydrazonoyl group (–NH–N=CH₂) at position 3.

Properties

IUPAC Name |

(E)-(4-chloroquinolin-3-yl)methylidenehydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-7(6-14-12)5-13-9-4-2-1-3-8(9)10/h1-6H,12H2/b14-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJKRDBEFQZFOZ-MKMNVTDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C=NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)/C=N/N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methanehydrazonoylquinoline typically involves the reaction of 4-chloro-3-quinolinecarbaldehyde with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 4-chloro-3-quinolinecarbaldehyde

Reagent: Hydrazine

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methanehydrazonoylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted quinoline compounds .

Scientific Research Applications

4-Chloro-3-methanehydrazonoylquinoline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methanehydrazonoylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chlorinated Quinolines

- 4-Chloro-6,7-dimethoxyquinoline (): Substituents: Cl (C4), OMe (C6, C7). Synthesis: Reacting 6,7-dimethoxynaphthalen-1-ol with POCl₃ under reflux . Properties: Melting point 130–131°C (403–404 K), planar molecular geometry with intramolecular C–H⋯Cl interactions . Applications: Potential bioactivity inferred from quinoline derivatives' roles in natural products .

- 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline (): Substituents: Cl (C4), ethyl (C3), OMe (C6), methyl (C2). Synthesis: Not explicitly described, but similar chloro-quinolines often use Friedländer or Skraup syntheses. Properties: Melting point 283°C, higher thermal stability due to alkyl substituents .

Hydrazone-Functionalized Quinolines

- 4-(2-Heterylidenehydrazinyl)-7-chloroquinolines (): Substituents: Cl (C7), hydrazinyl group (C4) with heteroaromatic aldehydes (e.g., pyrazole, quinoline). Synthesis: Condensation of 7-chloro-4-hydrazinylquinoline with aldehydes . Properties: Variable solubility and bioactivity depending on the heteroaryl group .

- 2-Chloro-8-methoxy-3-((2,4-dinitrophenylhydrazono)methyl)quinoline (): Substituents: Cl (C2), OMe (C8), dinitrophenylhydrazone (C3). Synthesis: Refluxing 2-chloro-8-methoxyquinoline-3-carbaldehyde with aryl hydrazines in DMF .

Methoxy- and Methyl-Substituted Quinolines

- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline (–4): Substituents: Cl (C2 phenyl), OMe (C6, C3,4-phenyl), methyl (C3). Synthesis: One-pot three-component strategy using BF₃·OEt₂ catalysis . Properties: Melting point 201–202°C; NMR and MS data confirm regioselective synthesis .

Physical and Spectral Properties

Biological Activity

4-Chloro-3-methanehydrazonoylquinoline (CAS No. 866040-11-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a quinoline ring with a chloro substituent and a methanehydrazonoyl group. The synthesis typically involves the reaction of 4-chloro-3-quinolinecarbaldehyde with hydrazine in an organic solvent like ethanol or methanol under reflux conditions. This process allows for the formation of the desired compound while maintaining structural integrity.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Properties:

- Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

2. Anticancer Potential:

- Preliminary research suggests that this compound may exhibit anticancer properties. It has been observed to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways that lead to programmed cell death.

3. Enzyme Inhibition:

- The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, thereby altering metabolic pathways and contributing to its therapeutic effects.

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. The binding affinity and specificity of the compound can lead to alterations in enzyme activity, impacting cellular functions and promoting therapeutic outcomes.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) reported in the low micromolar range. |

| Study 2 | Investigated anticancer effects on human cancer cell lines, revealing dose-dependent induction of apoptosis and cell cycle arrest at specific phases. |

| Study 3 | Explored enzyme inhibition capabilities, identifying potential targets within metabolic pathways related to cancer progression. |

Case Studies

-

Antimicrobial Efficacy:

A case study involving various bacterial strains highlighted the effectiveness of this compound as a novel antimicrobial agent. The results indicated a broader spectrum of activity compared to conventional antibiotics, suggesting its potential as an alternative treatment option. -

Cancer Cell Line Studies:

In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis, indicating its potential role as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.